2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

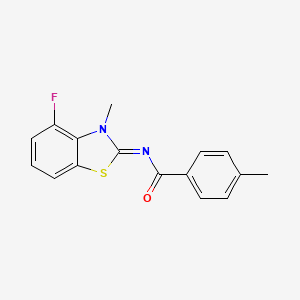

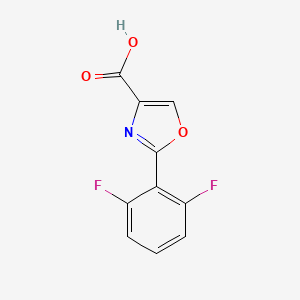

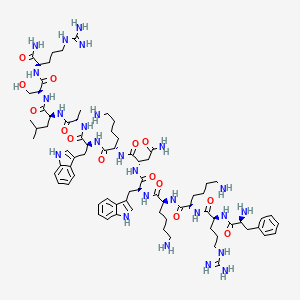

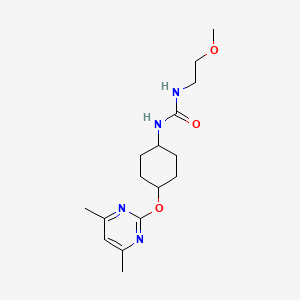

The compound “2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid” is a complex organic molecule. It likely contains an oxazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), a carboxylic acid group (-COOH), and a phenyl group (a ring of six carbon atoms) with two fluorine atoms attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures have been synthesized using various methods. For instance, 2,6-Difluorophenylboronic acid has been used as a substrate in the Suzuki–Miyaura coupling reaction . Another compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been synthesized and characterized .

科学的研究の応用

Synthesis Applications

- Oxazoles like 2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid have been used as masked forms of activated carboxylic acids in the synthesis of various compounds. For instance, 2-alkyl-4,5-diphenyloxazoles, upon photooxygenation, form triamides which undergo nucleophilic attack at the acyl carbonyl, enabling the synthesis of macrolides such as recifeiolide and di-O-methylcurvularin (Wasserman et al., 1981).

Chemical Properties and Reactions

- Oxazoles substituted with 2,6-difluorophenyl groups have been used in aryl-aryl coupling reactions. These oxazole groups can be converted into esters, acids, or amides, offering a versatile approach for chemical synthesis (Cram et al., 1987).

Pharmaceutical Applications

- In pharmaceutical research, 2,6-difluorophenyl derivatives have been examined for their bioisostere potential, where they act as lipophilic substitutes for carboxylic acids. This property has been explored in the context of analogues of gamma-aminobutyric acid (GABA), highlighting the potential of these compounds in drug design (Qiu et al., 1999).

Luminescence and Photophysical Properties

- The luminescence properties of 1,3-oxazoles, which include this compound, have been studied in different mediums. These studies reveal that their spectral parameters are highly dependent on the acidity of the medium, which is significant for applications in luminescent materials and sensors (Trifonov et al., 1996).

特性

IUPAC Name |

2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO3/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFTWLJTJDOLHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC(=CO2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2411490.png)

![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide](/img/structure/B2411494.png)

![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411495.png)

![2-Methyl-1-[[3-(trifluoromethyl)phenyl]methyl]imidazole](/img/structure/B2411499.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2411512.png)